(2R,3R)-1-bromo-2,3-dimethylcyclopropane
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Overview
Description
(2R,3R)-1-bromo-2,3-dimethylcyclopropane is a chiral cyclopropane derivative with two methyl groups and one bromine atom attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-bromo-2,3-dimethylcyclopropane typically involves the bromination of 2,3-dimethylcyclopropane. One common method is the addition of bromine (Br₂) to 2,3-dimethylcyclopropane in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and bromine concentration, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-bromo-2,3-dimethylcyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH⁻) or amine (NH₂) groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH₃) for amine substitution.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote dehydrohalogenation.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Substitution Reactions: Formation of 2,3-dimethylcyclopropanol or 2,3-dimethylcyclopropylamine.
Elimination Reactions: Formation of 2,3-dimethylcyclopropene.
Oxidation and Reduction Reactions: Formation of various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
(2R,3R)-1-bromo-2,3-dimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-1-bromo-2,3-dimethylcyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under specific conditions. These interactions can lead to the formation of new chemical bonds and the generation of different products.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-bromo-2,3-dimethylcyclopropane: The enantiomer of (2R,3R)-1-bromo-2,3-dimethylcyclopropane with similar chemical properties but different stereochemistry.
1-bromo-2,3-dimethylcyclopropane: A compound with the same molecular formula but different stereochemistry.
2,3-dimethylcyclopropane: The parent compound without the bromine atom.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This compound’s chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Properties
IUPAC Name |
(2R,3R)-1-bromo-2,3-dimethylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-4(2)5(3)6/h3-5H,1-2H3/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKDNNBVHLMMHF-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24870-15-3 |
Source
|
Record name | rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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